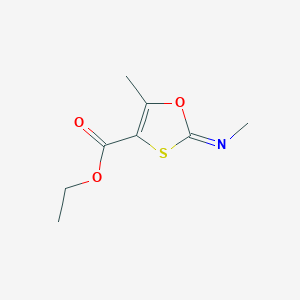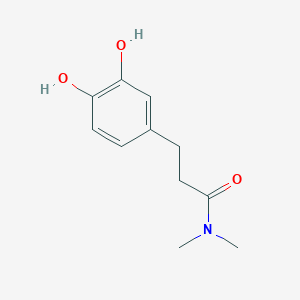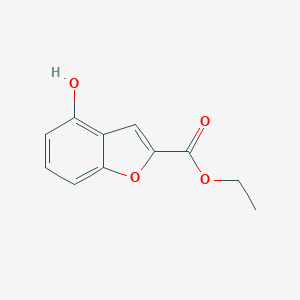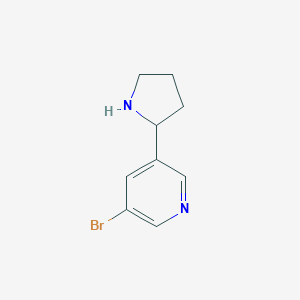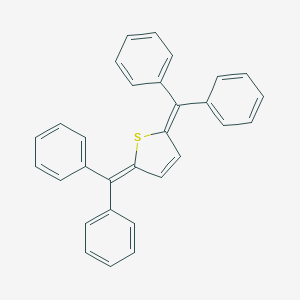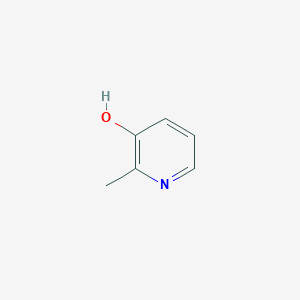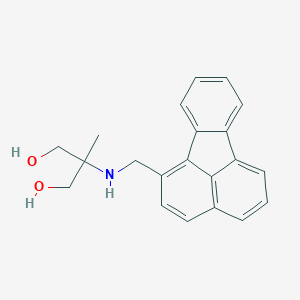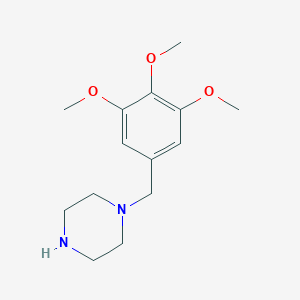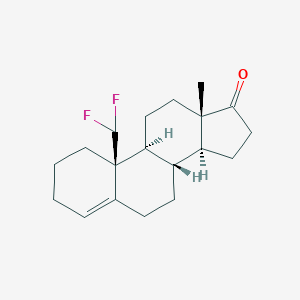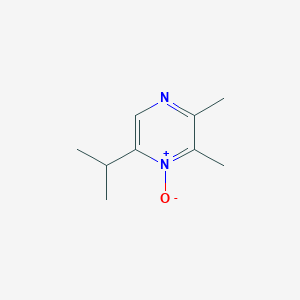
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 is a derivative of the anthracene carboxamide family and has shown promising results in preclinical studies as a potential anti-cancer agent.
Wirkmechanismus
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been shown to stabilize the tumor suppressor protein p53, which is mutated in over 50% of all human cancers. Stabilization of p53 leads to increased cell cycle arrest and apoptosis, ultimately resulting in the inhibition of cancer cell growth. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to inhibit the activity of the oncogene MDM2, which is responsible for the degradation of p53.
Biochemische Und Physiologische Effekte
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of cancer cell growth, and the sensitization of cancer cells to chemotherapy and radiation therapy. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one limitation of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, including:
1. Further preclinical studies to determine the efficacy and safety of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in animal models of cancer.
2. Development of new formulations of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide to improve its solubility and bioavailability.
3. Clinical trials to determine the safety and efficacy of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human cancer patients.
4. Studies to determine the potential neuroprotective effects of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human neurodegenerative diseases.
5. Investigation of the potential use of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in combination with other cancer therapies, such as immunotherapy.
In conclusion, N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is a promising small molecule with potential therapeutic applications in cancer treatment. Its ability to stabilize the tumor suppressor protein p53 and sensitize cancer cells to chemotherapy and radiation therapy make it a potential adjuvant therapy for cancer treatment. Further research is needed to determine the safety and efficacy of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human cancer patients and to investigate its potential use in other diseases.
Synthesemethoden
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide can be synthesized using a variety of methods, including the reaction of 9,10-anthracenedione with 3-aminopropylamine and the subsequent reaction of the resulting product with 3-aminopropylamine. The compound can also be synthesized using a one-pot reaction of 9,10-anthracenedione, ethylenediamine, and ammonium acetate.
Wissenschaftliche Forschungsanwendungen
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
152718-88-2 |
|---|---|
Produktname |
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide |
Molekularformel |
C21H23N3O3 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
N-[3-(3-aminopropylamino)propyl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c22-9-3-10-23-11-4-12-24-21(27)14-7-8-17-18(13-14)20(26)16-6-2-1-5-15(16)19(17)25/h1-2,5-8,13,23H,3-4,9-12,22H2,(H,24,27) |
InChI-Schlüssel |
MMRJULNJIIYMOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCNCCCN |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCNCCCN |
Andere CAS-Nummern |
152718-88-2 |
Synonyme |
N-[3-(3-aminopropylamino)propyl]-9,10-dioxo-anthracene-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



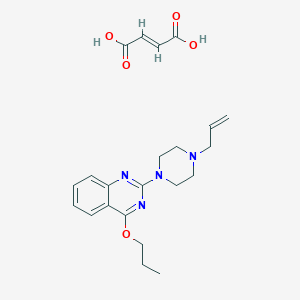
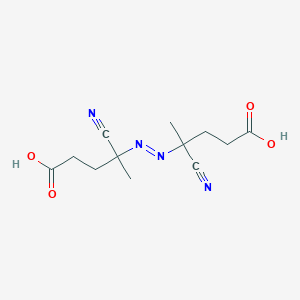
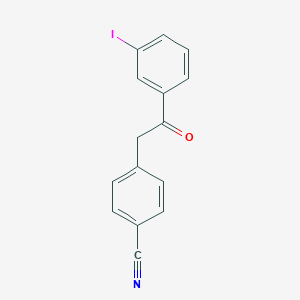
![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)
